molecular formula C11H10FNO B8522677 8-Fluoro-5-methoxy-2-methylquinoline

8-Fluoro-5-methoxy-2-methylquinoline

Cat. No. B8522677
M. Wt: 191.20 g/mol
InChI Key: UNPLQAGUEXIURZ-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

8-Fluoro-5-methoxy-2-methylquinoline was synthesized from 2-fluoro-5-methoxyaniline (30.0 g, 213 mmol) according to the procedures described above for 8-chloro-5-methoxy-2-methylquinoline hydrochloride (Intermediate 1, Step 1) with the following change: The hydrochloride salt was dissolved in dichloromethane (400 mL) and the pH of the resulting solution was adjusted to 8-9 with saturated aqueous potassium carbonate solution. The resulting mixture was extracted with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 20% ethyl acetate-petroleum ether) to afford 8-fluoro-5-methoxy-2-methylquinoline (25.2 g, 62%) as a yellow solid. MS (ESI, pos. ion) m/z 192 [M+H]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH2:4].Cl.Cl[C:13]1[CH:14]=CC(OC)=[C:17]2[C:22]=1N=C(C)C=C2.COC1C=CC=C2C=1CC[C@H](C)N2.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]2[C:3]=1[N:4]=[C:22]([CH3:17])[CH:13]=[CH:14]2 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=CC(=C2C=CC(=NC12)C)OC
Step Three
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CC[C@@H](NC2=CC=C1)C
Step Four
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 20% ethyl acetate-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C2C=CC(=NC12)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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